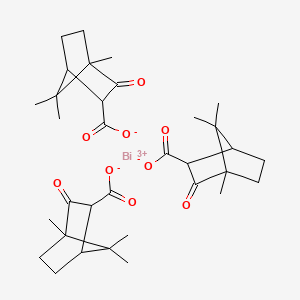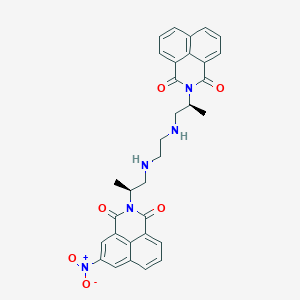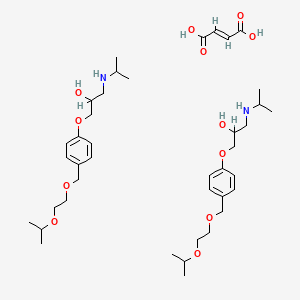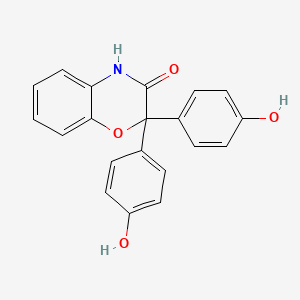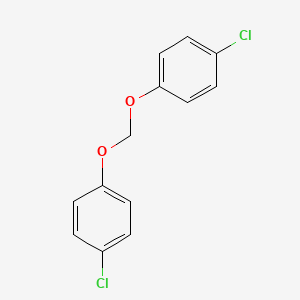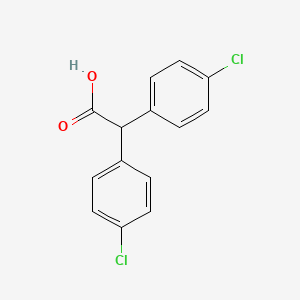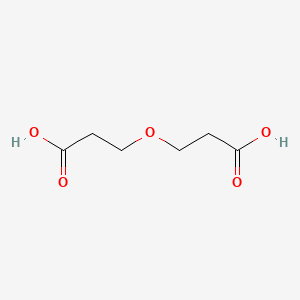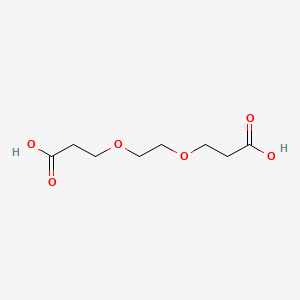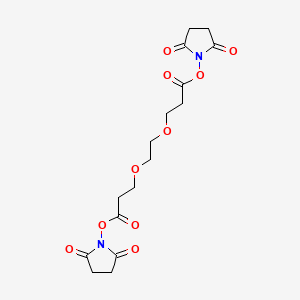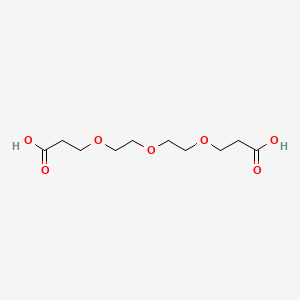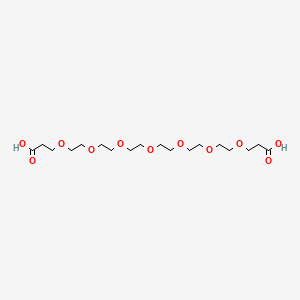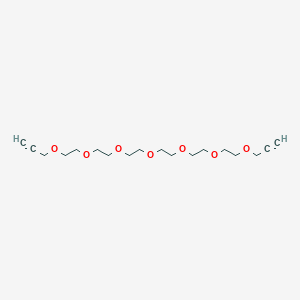
Bis propargyl-peg7
Overview
Description
Bis propargyl-peg7 is a homobifunctional reagent containing two propargyl groups. The hydrophilic polyethylene glycol (PEG) units in its structure enhance its solubility in aqueous environments .
Mechanism of Action
Target of Action
Bis-propargyl-PEG7, also known as Bis-propargyl-PEG6, is a PEG-based PROTAC linker . The primary targets of this compound are biomolecules or compounds bearing azide groups . The propargyl groups in the compound can react with these azide-bearing targets via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Mode of Action
The mode of action of Bis-propargyl-PEG7 involves a click chemistry reaction, specifically the CuAAC . This reaction is a type of cycloaddition where an alkyne (contained in the Bis-propargyl-PEG7) and an azide (present in the target molecule) combine to form a stable triazole linkage . This reaction is catalyzed by copper .
Biochemical Pathways
The biochemical pathways affected by Bis-propargyl-PEG7 are those involving guanosine-3’, 5’-cyclic monophosphates . The compound can be used to synthesize polymer-linked multimers of these cyclic nucleotides . These multimers can serve as reagents for signal transduction research and as modulators of cyclic nucleotide-regulated binding proteins and isoenzymes .
Pharmacokinetics
The pharmacokinetics of Bis-propargyl-PEG7 are influenced by its PEG spacer. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Bis-propargyl-PEG7’s action is the formation of stable triazole linkages with azide-bearing molecules . This can lead to the synthesis of polymer-linked multimers of guanosine-3’, 5’-cyclic monophosphates . These multimers can be used in various applications, including signal transduction research and the modulation of cyclic nucleotide-regulated proteins .
Action Environment
The action of Bis-propargyl-PEG7 is influenced by environmental factors such as the presence of copper, which is necessary for the CuAAC reaction . Additionally, the hydrophilic nature of the PEG spacer allows the compound to be more soluble in aqueous environments , which can influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis propargyl-peg7 typically involves the reaction of propargyl bromide with polyethylene glycol (PEG) under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) . The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the propargyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bis propargyl-peg7 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages between the propargyl groups and azide-bearing compounds .
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper(I) catalysts (e.g., copper sulfate and sodium ascorbate)
Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and have diverse applications in bioconjugation and material science .
Scientific Research Applications
Bis propargyl-peg7 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Bis propargyl-peg6: Similar structure but with a shorter PEG spacer.
Bis propargyl-peg8: Similar structure but with a longer PEG spacer.
Uniqueness
Bis propargyl-peg7 is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and material synthesis .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O7/c1-3-5-19-7-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-8-20-6-4-2/h1-2H,5-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGHENNJCGFCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


